molecular formula C8H12N2OS B8537095 2-Methyl-2-(2-thienyl)propanohydrazide

2-Methyl-2-(2-thienyl)propanohydrazide

Cat. No.: B8537095
M. Wt: 184.26 g/mol
InChI Key: SPHGAYKUANKMIR-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-thienyl)propanohydrazide is a hydrazide derivative characterized by a propanohydrazide backbone (N–NH₂ group attached to a three-carbon chain) substituted with a methyl group and a 2-thienyl moiety at the second carbon.

Hydrazides are widely explored for pharmaceutical applications due to their versatility in forming Schiff bases and heterocycles. The presence of the thienyl group may enhance π-π stacking interactions in biological targets, while the methyl group could improve lipophilicity and metabolic stability .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

2-methyl-2-thiophen-2-ylpropanehydrazide

InChI

InChI=1S/C8H12N2OS/c1-8(2,7(11)10-9)6-4-3-5-12-6/h3-5H,9H2,1-2H3,(H,10,11)

InChI Key

SPHGAYKUANKMIR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CS1)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Key analogs and their structural distinctions are summarized below:

Compound Name Substituents/R-Groups Heterocycle/Backbone Molecular Weight (g/mol) Reference
2-Methyl-2-(2-thienyl)propanohydrazide Methyl, 2-thienyl Propanohydrazide ~212.28* -
(EZ)-N′-(2,6-dichloro-benzylidene)-carprofen hydrazide (1e) 2,6-dichlorobenzylidene, carbazolyl Propanohydrazide-Schiff base 431.75
2-Hydroxy-2-(4-methylthiazol-2-yl)propanehydrazide Hydroxy, 4-methylthiazolyl Propanohydrazide 201.24
N1-cyclohexyl-2-{1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethylidene}hydrazine-1-carbothiamide (Compound 1) Thienyl-thiazole, cyclohexyl Hydrazine-carbothiamide Not reported

*Calculated based on molecular formula C₉H₁₃N₂OS.

Key Observations :

  • The 2-thienyl group in this compound differentiates it from carbazolyl (1e) or thiazolyl (10) analogs, which exhibit larger π-systems or additional heteroatoms.
  • Hydroxy and thiazole substituents (e.g., in ) may improve hydrogen bonding and metabolic stability compared to thienyl groups .

Physicochemical and Drug-Likeness Properties

Using Lipinski, Veber, and Ghose rules (Table 1 in ), analogs like 1a, 1c, and 1d comply with drug-likeness criteria (molecular weight <500, logP <5, H-bond donors/acceptors ≤10/5). For this compound:

  • Molecular weight : ~212.28 (within limits).
  • logP : Estimated ~2.5 (thienyl’s moderate lipophilicity).
  • H-bond donors/acceptors: 2 (NH₂) / 3 (S, O, N), suggesting oral bioavailability .
Enzyme Inhibition and CYP Interactions
  • Compound 1e : Inhibits CYP1A2, CYP2C19, and CYP2C9, with high CNS permeability, making it a candidate for neurodegenerative diseases .
  • Compounds 1 and 2 (): Thienyl-thiazole hydrazides stabilize enzymes (ΔTm +8°C) but inhibit Vmax more than Km, suggesting non-competitive binding .
Anticancer and CNS Activity
  • S-glycosyl triazinones (): Thienyl-vinyl derivatives (e.g., compound 12) show cytotoxicity against cancer cell lines (IC₅₀ <10 µM) .
  • Compound 1e : Demonstrates BBB permeability and efficacy in mood/neurodegenerative disorders .

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